molecular formula C21H26N4OS B12488337 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B12488337
M. Wt: 382.5 g/mol
InChI Key: HIFILUHKFHZWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its potential bioactivity

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C21H26N4OS/c1-2-20(26)23-21(27)22-18-8-10-19(11-9-18)25-14-12-24(13-15-25)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H2,22,23,26,27)

InChI Key

HIFILUHKFHZWDB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with a phenyl isothiocyanate derivative to form the carbamothioyl group. The final step involves the acylation of the intermediate with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or thioether.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated compounds, base catalysts like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.